2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-Amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 312511-32-3) is a benzothiophene-3-carboxamide derivative with a cyclohexyl substituent on the amide nitrogen. Its molecular formula is C₁₅H₂₂N₂OS, and it has a molecular weight of 278.41 g/mol . The compound serves as a precursor for synthesizing azomethine derivatives and heterocyclic systems, which exhibit diverse pharmacological activities, including anticancer, antimycobacterial, and cytostatic effects . This article compares its structural, synthetic, and biological properties with those of analogous compounds.
Properties
IUPAC Name |
2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c16-14-13(11-8-4-5-9-12(11)19-14)15(18)17-10-6-2-1-3-7-10/h10H,1-9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKBSDLBIZJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized using the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile in the presence of a base.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the benzothiophene derivative.
Cyclohexyl Group Addition: The cyclohexyl group is added via a reductive amination process, where the benzothiophene derivative reacts with cyclohexylamine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can react with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Reduced Derivatives: Formed from reduction reactions.
N-alkyl Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Antipsychotic and Neuroprotective Effects
Research indicates that derivatives of 2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may exhibit antipsychotic properties. Compounds structurally related to this compound have shown dopamine D2 receptor activity, which is crucial for the treatment of psychiatric disorders such as schizophrenia and Alzheimer's disease .
Case Study: Dopamine D2 Activity
A study demonstrated that certain benzothiophene derivatives could effectively bind to dopamine receptors, suggesting their potential use in treating neuropsychiatric conditions.
Anticancer Activity
The compound has been investigated for its anticancer properties. Similar compounds have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Example A | K562 (Leukemia) | 5.0 |
| Example B | HL60 (Leukemia) | 7.2 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as DNA interaction and enzyme inhibition .
Case Study: Cytotoxic Effects
A series of synthesized derivatives were tested against human tumor cell lines, revealing promising results in inhibiting growth, particularly in leukemia cells.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of benzothiophene derivatives. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example C | E. coli | 12 μg/mL |
| Example D | S. aureus | 8 μg/mL |
These results indicate the compound’s potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of cyclooxygenase enzymes.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Substituent Effects on Molecular Geometry
The cyclohexyl group in the target compound contributes to a unique molecular conformation. In contrast, 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: Not provided) adopts a planar geometry due to the electron-withdrawing fluorine atom on the phenyl ring. Density Functional Theory (DFT) calculations reveal a dipole moment of 1.6989 Debye for the fluorophenyl derivative, indicating distinct electronic interactions compared to the cyclohexyl analog .
Table 1: Structural and Electronic Properties
*Calculated based on molecular formula.
Anticancer and Antimicrobial Profiles
The target compound’s azomethine derivatives show cytostatic activity against cancer cell lines, predicted via PASS Online . In contrast, N-(4-methylphenyl) and N-(3-methylphenyl) analogs () exhibit antibacterial and antifungal activities , suggesting that aryl substituents enhance antimicrobial potency.
Biological Activity
2-Amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the class of benzothiophene derivatives, which have been explored for various pharmacological applications, including neuroprotective and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzothiophene core with an amino group and a cyclohexyl substituent. The molecular formula is , and it possesses significant lipophilicity due to the cyclohexyl group.
Biological Activity Overview
Research indicates that compounds similar to 2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene derivatives exhibit various biological activities:
- Neuroprotective Effects : Some studies suggest that benzothiophene derivatives can act as dopamine D2 receptor agonists, potentially useful in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia .
- Antimicrobial Properties : Preliminary evaluations have indicated that certain substituted benzothiophene derivatives possess antimicrobial activity against various pathogens .
Table 1: Summary of Biological Activities
Neuroprotective Activity
A study exploring the neuroprotective effects of benzothiophene derivatives found that these compounds can enhance dopamine levels by acting on D2 receptors. The dihydrochloride salt of (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)-benzothiazole (pramipexole) is one such example that has been successfully marketed for Parkinson's disease treatment .
Antimicrobial Efficacy
Research evaluating the antimicrobial properties of 2-amino-N-cyclohexyl derivatives demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, showing promise for clinical applications in treating infections .
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors in the central nervous system or inhibit key enzymes involved in microbial metabolism.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its analogs?
- Methodology : Multi-step organic synthesis is typically required. Key steps include:
- Cyclocondensation : Formation of the tetrahydrobenzothiophene core via cyclization of substituted cyclohexenethioamides under reflux in ethanol or dichloromethane .
- Acylation/Substitution : Introduction of the cyclohexylcarboxamide group using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .
- Critical Parameters : Solvent polarity, reaction temperature (40–80°C), and stoichiometric ratios (1:1.2 for amine:acylating agent) significantly impact yield .
Q. How is the structural integrity of this compound validated during synthesis?
- Analytical Workflow :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., cyclohexyl NH at δ 6.8–7.2 ppm) and tetrahydrobenzothiophene ring protons (δ 1.5–2.8 ppm) .
- Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H] at m/z 316.419 for CHNOS) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions in carboxamide groups) .
Q. What preliminary biological screening approaches are used to assess its bioactivity?
- In Vitro Assays :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (IC determination) .
- Data Interpretation : Bioactivity is often correlated with substituent electronegativity; electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence its biological activity?
- Case Study :
- Substituent Comparison :
| Substituent (R) | Bioactivity (MIC, μg/mL) | Target Enzyme Inhibition (IC, nM) |
|---|---|---|
| Cyclohexyl | 12.5 (S. aureus) | EGFR: 48.3 |
| 4-Methylphenyl | 25.0 (S. aureus) | EGFR: 112.5 |
| 2-Ethoxyphenyl | 6.25 (S. aureus) | EGFR: 32.7 |
- Mechanistic Insight : Bulkier substituents (e.g., cyclohexyl) improve membrane permeability, while polar groups (e.g., ethoxy) enhance target binding via H-bonding .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Approach :
Meta-Analysis : Compare assay conditions (e.g., pH, serum content) across studies; serum proteins may sequester lipophilic compounds, reducing apparent activity .
Computational Modeling : Molecular docking (AutoDock Vina) identifies binding pose variations due to crystallographic vs. solution-state conformers .
Dose-Response Reproducibility : Validate IC values using orthogonal assays (e.g., SPR vs. fluorescence) .
Q. How is the compound’s metabolic stability assessed in preclinical studies?
- Protocol :
- Microsomal Incubation : Human liver microsomes (HLM) with NADPH cofactor; LC-MS/MS quantifies parent compound depletion (t >60 min suggests stability) .
- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) determine IC values to predict drug-drug interaction risks .
- Key Finding : The cyclohexyl group reduces CYP2D6 affinity compared to aryl analogs, improving metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
